![molecular formula C12H14ClNO B179616 4-(4-chlorobutoxy)-1H-indole CAS No. 180160-98-9](/img/structure/B179616.png)
4-(4-chlorobutoxy)-1H-indole
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Description
4-(4-chlorobutoxy)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Applications
The biological applications of 4-(4-chlorobutoxy)-1H-indole are primarily linked to its interactions with various receptors and enzymes.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects by acting on serotonin receptors. The structural modifications in this compound may enhance its affinity for serotonin reuptake inhibitors (SSRIs) and other neuroactive targets.
Antiviral Properties
Indoles have been studied for their antiviral activities, particularly against respiratory syncytial virus (RSV). Compounds with similar structures have shown promise in inhibiting viral replication, suggesting that this compound could also exhibit such properties.
Antitumor Activity
Preliminary studies suggest that indole derivatives can exhibit antitumor activity by modulating signaling pathways involved in cell proliferation and apoptosis. The specific effects of this compound on cancer cell lines need further investigation but show potential based on related compounds.
Case Studies
Several studies have documented the effects of indole derivatives in various biological contexts:
- Study on Antidepressant Mechanisms : A study highlighted the role of indoles in modulating serotonin pathways, showing that derivatives can enhance mood-related behaviors in animal models .
- Antiviral Activity Research : Research demonstrated that certain indole derivatives could inhibit RSV replication effectively, providing a basis for exploring this compound as a potential antiviral agent .
- Antitumor Evaluation : Investigations into the antitumor properties of tricyclic indoles revealed that structural modifications significantly impact their efficacy against cancer cells .
Data Tables
Properties
CAS No. |
180160-98-9 |
---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.7 g/mol |
IUPAC Name |
4-(4-chlorobutoxy)-1H-indole |
InChI |
InChI=1S/C12H14ClNO/c13-7-1-2-9-15-12-5-3-4-11-10(12)6-8-14-11/h3-6,8,14H,1-2,7,9H2 |
InChI Key |
DBPIEDRTKPMPSN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCl |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCl |
Synonyms |
4-(4-chlorobutoxy)-1H-indole |
Origin of Product |
United States |
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